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molecular formula C13H17N3O4 B1629929 Methyl 6-(cyclohexylamino)-5-nitronicotinate CAS No. 503859-33-4

Methyl 6-(cyclohexylamino)-5-nitronicotinate

Cat. No. B1629929
M. Wt: 279.29 g/mol
InChI Key: YGGZUAYRVXOQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803374B2

Procedure details

To a solution of intermediate 57 (9.7 g, 32.2 mmol) in methanol (400 mL) was added chlorotrimethylsilane (3 mL) to achieve pH=2. The reaction mixture was heated at strong reflux for 72 h, during which time the pH was monitored and more chlorotrimethylsilane added as necessary to maintain an acidic solution. The reaction mixture was allowed to cool and was then concentrated on a rotary evaporator. The residue was purified by column chromatography (silica gel, 7:2:1 hexanes/dichloromethane/methanol) to afford the crude ester as a yellow solid (9.0 g, 89%). ESI-MS m/e 280.1 (M+1).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[Si](C)(C)[CH3:22]>CO>[CH:1]1([NH:7][C:8]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]([O:14][CH3:22])=[O:13])=[CH:10][N:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C1(CCCCC1)NC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at strong reflux for 72 h, during which time the pH
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an acidic solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 7:2:1 hexanes/dichloromethane/methanol)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=NC=C(C(=O)OC)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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